Product packaging for Bis(2-propylheptyl) phthalate(Cat. No.:CAS No. 53306-54-0)

Bis(2-propylheptyl) phthalate

Cat. No.: B138388
CAS No.: 53306-54-0
M. Wt: 446.7 g/mol
InChI Key: MTYUOIVEVPTXFX-UHFFFAOYSA-N
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Description

Bis(2-propylheptyl) phthalate (DPHP), is a high-molecular-weight phthalate ester widely utilized as a versatile and efficient plasticizer in polymer and materials science research . It is produced by the esterification of phthalic acid with 2-propylheptanol, resulting in a substance with a molecular formula of C₂₈H₄₆O₄ and a molecular weight of 446.66 g/mol . Its primary research value lies in its application for enhancing the flexibility, durability, and workability of polyvinyl chloride (PVC) and other polymers . DPHP is characterized by its low volatility, high thermal stability, and excellent resistance to migration, making it a subject of interest for developing durable materials . Specific research applications include the formulation of flexible PVC for wire and cable insulation, synthetic leather, flooring, and various adhesives and sealants . Its low fogging properties and performance under high temperatures make it particularly suitable for automotive interior materials research . From a regulatory and safety research perspective, DPHP has been introduced as a substitute for other high-molecular-weight phthalates and is included in evaluation programs like the EU's REACH regulation . Metabolism and exposure assessment studies have identified specific urinary metabolites, such as mono-oxo-propylheptyl phthalate (oxo-MPHP), which are used as biomarkers in human biomonitoring . This product is provided For Research Use Only . It is intended for laboratory research purposes and must not be used for personal, commercial, or any other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O4 B138388 Bis(2-propylheptyl) phthalate CAS No. 53306-54-0

Properties

IUPAC Name

bis(2-propylheptyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYUOIVEVPTXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052173
Record name Bis(2-propylheptyl) phthalate
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Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester
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CAS No.

53306-54-0
Record name Di-2-propylheptyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester
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Record name 53306-54-0
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Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester
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Record name Bis(2-propylheptyl) phthalate
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Record name Bis(2-propylheptyl) phthalate
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Environmental Occurrence and Transport of Bis 2 Propylheptyl Phthalate

Detection and Quantification of Bis(2-propylheptyl) Phthalate (B1215562) in Environmental Compartments

The detection of DPHP in the environment is a growing area of research, reflecting its increased use as a substitute for other phthalates nih.gov. Analytical methods, such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), have been developed to specifically detect DPHP metabolites in biological samples, distinguishing them from isomers of other phthalates like di-iso-decyl phthalate (DIDP) nih.govresearchgate.net.

Phthalate esters can be emitted into the atmosphere through evaporation and volatilization from plastic materials researchgate.net. Once in the atmosphere, they can associate with particulate matter and undergo long-range transport, leading to widespread environmental distribution researchgate.net. Higher air temperatures can result in increased atmospheric concentrations of phthalates wikipedia.org.

While general studies have documented the presence of various phthalates in the atmosphere, specific quantitative data on the atmospheric concentration and distribution of DPHP are limited in the available literature. However, the processes affecting other high-molecular-weight phthalates, such as Bis(2-ethylhexyl) phthalate (DEHP), are relevant. For instance, studies on DEHP in the North Sea have shown it is present in the atmosphere and can be subject to air-sea exchange processes, including both deposition and volatilization climate-service-center.de. Given DPHP's use in products exposed to outdoor conditions, atmospheric pathways are a potential route for its environmental distribution.

Phthalates are frequently detected in aquatic ecosystems, with concentrations varying widely depending on the level of industrialization and urbanization frontiersin.orgfrontiersin.org. They can enter water bodies through industrial discharges, leaching from waste disposal sites, and atmospheric deposition frontiersin.orgcanada.ca.

Studies have begun to identify DPHP as an emerging phthalate in freshwater environments researchgate.net. The lipophilic nature of high-molecular-weight phthalates means they tend to bind to sediment and organic matter in aquatic systems mdpi.com. While extensive monitoring data for DPHP in various water bodies are still emerging, its detection highlights the need for further investigation into its prevalence and behavior in aquatic ecosystems. The table below shows concentrations of other common phthalates in various aquatic environments to provide context.

Table 1: Concentrations of Selected Phthalates in Aquatic Environments

Phthalate Location Concentration Range Reference
Various PEs River Water, Nigeria up to 2,705 µg/L frontiersin.org
Various PEs Waterworks, China 0.02 - 0.77 µg/L frontiersin.org
DEHP North Sea 0.52 - 5.3 ng/L climate-service-center.de

Indoor dust is a significant reservoir for phthalates, including DPHP mdpi.comresearchgate.net. Long-chain phthalates like DPHP are commonly used in PVC products found indoors, such as flooring, furniture boards, and wall coverings mdpi.com. Because these plasticizers are not covalently bonded to the polymer, they can migrate into the surrounding environment and accumulate in dust mdpi.comnih.gov.

A study of indoor dust from decoration material stores found that DPHP, along with other phthalates like DEHP and DINP, are incorporated into PVC products to enhance flexibility mdpi.com. The presence of DPHP in these settings indicates a direct source of human and environmental exposure within indoor environments. The concentration of phthalates in dust can be influenced by the amount of PVC material present, the age of the building, and other building characteristics researchgate.net. For example, higher concentrations of DEHP have been associated with the presence of PVC flooring researchgate.net.

Table 2: Concentrations of Selected Phthalates in Indoor Dust from Decoration Material Stores

Phthalate Store Type Median Concentration (ng/g)
DEHP Flooring Stores 56,000
DEHP Furniture-Board Stores 68,500
DEHP Wall-Covering Stores 94,900
DEHP Household-Article Stores 62,200
DBP Household Environment 72,100

Source: Adapted from data in Phthalate Acid Esters (PAEs) in Indoor Dust from Decoration Material Stores: Occurrence, Sources, and Health Risks mdpi.com. Note that while DPHP was identified as a component of PVC materials, specific concentration data for DPHP in the dust samples was not detailed in the provided excerpt.

Environmental Release Mechanisms of Bis(2-propylheptyl) Phthalate

The release of DPHP into the environment is primarily governed by its physical properties and its use in consumer and industrial products. As an additive plasticizer, its bonds with the polymer are weak, making it susceptible to release through various physical processes researchgate.netcanada.ca.

The primary mechanism for the release of DPHP is migration and leaching from the polymeric materials in which it is used, such as PVC canada.canih.gov. This process involves the diffusion of the phthalate from the plastic matrix into a contacting medium, which can be air, water, or a solid (like food or soil) bg.ac.rsresearchgate.net.

Several factors can influence the rate of migration:

Temperature: Higher temperatures increase the rate of migration. Studies on other phthalates have shown that the amount of DEHP migrating from plastic can double with a significant temperature increase researchgate.net.

Contact Medium: The migration of phthalates is generally higher into fatty or non-polar substances compared to aqueous media bg.ac.rsresearchgate.net.

Time: The migration of phthalates from plastics can increase over time researchgate.net.

Physical Stress: Repeated use, weathering, and cleaning of products can accelerate the removal of phthalates canada.ca.

DPHP is specifically used in high-temperature applications, and its release from these products, such as electrical cables or roofing materials, can occur throughout the product's service life nih.gov.

Volatilization is the process by which a substance evaporates from a surface. Phthalates present in materials like PVC flooring or wall coverings can slowly volatilize into the indoor air, subsequently adsorbing onto dust particles researchgate.netwikipedia.org. This is a key pathway for the contamination of indoor environments wikipedia.org.

Once in the atmosphere, phthalates can be transported over long distances researchgate.net. They can then be removed from the atmosphere and deposited onto aquatic or terrestrial surfaces through two main processes:

Wet Deposition: Removal from the atmosphere via rain, snow, or fog canada.ca.

Dry Deposition: Removal via the settling of dust particles or direct absorption of gases onto surfaces canada.ca.

These atmospheric transport and deposition pathways contribute to the ubiquitous presence of phthalates in various environmental compartments, even in remote areas researchgate.netcanada.ca. Although specific studies quantifying the volatilization and deposition rates for DPHP are not detailed in the provided results, these are recognized as significant transport mechanisms for phthalates as a class researchgate.netclimate-service-center.de.

Environmental Fate and Degradation Pathways of this compound

The environmental fate of this compound (DPHP) is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. As a high molecular weight phthalate, DPHP exhibits very low water solubility and a high octanol-water partition coefficient, which significantly influences its distribution and persistence in the environment.

Biodegradation Potential in Aquatic and Terrestrial Systems

The primary mechanism for the environmental breakdown of phthalate esters is aerobic biodegradation. While specific studies on the biodegradation of DPHP in environmental matrices are limited, the general principles of phthalate degradation can provide insights into its likely behavior. The rate of biodegradation of phthalates is influenced by factors such as the length and branching of the alkyl chains, with higher molecular weight and more branched phthalates generally exhibiting slower degradation rates.

In aquatic environments, the biodegradation of phthalates is primarily carried out by microorganisms present in the water column and sediment. Studies on other high molecular weight phthalates, such as bis(2-ethylhexyl) phthalate (DEHP), have shown that their degradation is significantly slower than that of lower molecular weight phthalates researchgate.net. Under aerobic conditions in mangrove sediment, the half-life of DEHP was found to range from 5.0 to 8.3 days nih.gov. Given the structural similarities, DPHP is also expected to undergo aerobic biodegradation, although potentially at a slower rate than smaller phthalates. The process likely involves the initial hydrolysis of the ester bonds to form mono(2-propylheptyl) phthalate and 2-propylheptanol, which are then further degraded. Fungi, in addition to bacteria, have been shown to be capable of metabolizing phthalate esters in aquatic and terrestrial environments nih.gov.

In terrestrial systems, the biodegradation of DPHP is expected to be a key removal process. The rate of degradation in soil is influenced by factors such as microbial population density, temperature, pH, and the availability of nutrients. For other phthalates like dibutyl phthalate (DBP) and DEHP, biodegradation is the most significant degradation pathway in soil and sediments researchgate.netnih.gov. The high affinity of DPHP for organic matter in soil may reduce its bioavailability to microorganisms, potentially slowing its degradation rate.

Other Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

While biodegradation is a major degradation pathway, abiotic processes such as photodegradation and hydrolysis can also contribute to the environmental fate of DPHP, although their significance is generally considered to be lower, especially for high molecular weight phthalates.

Photodegradation: This process involves the breakdown of a chemical by light energy. Studies on other phthalates have shown that they can undergo photodegradation in the presence of sunlight researchgate.net. The rate of photolysis can be influenced by the presence of other substances in the water that act as photosensitizers. For instance, the presence of nitrate (B79036) or ferric ions can facilitate the photodegradation of DEHP through the generation of hydroxyl radicals researchgate.net. However, for high molecular weight phthalates like DPHP, direct photolysis in water is generally expected to be a slow process.

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester linkages in phthalates can be subject to hydrolysis, breaking down the diester into a monoester and an alcohol. The rate of hydrolysis for phthalate esters is highly dependent on pH and temperature. Generally, hydrolysis is slow at neutral pH and increases under acidic or alkaline conditions researchgate.net. For high molecular weight phthalates like DEHP, hydrolysis at environmentally relevant pH values is considered to be a very slow process and likely a minor degradation pathway compared to biodegradation researchgate.net. Given its structure, DPHP is expected to exhibit similar slow hydrolysis rates.

Mobility and Partitioning in Environmental Matrices

The mobility and partitioning of DPHP in the environment are largely dictated by its high lipophilicity and low water solubility. These properties are quantitatively described by its octanol-water partition coefficient (Kow) and its soil organic carbon-water (B12546825) partitioning coefficient (Koc).

The octanol-water partition coefficient (Log Kow) is a measure of a chemical's tendency to partition between an organic solvent (octanol) and water. A high Log Kow value indicates a greater affinity for fatty tissues and organic matter. For DPHP, predicted Log Kow values are high, with one source reporting a value of 9.69 and another suggesting a LogP of 10.36 epa.govbluewaterchem.com. A toxicity review by the Consumer Product Safety Commission cites a Log Kow of >6 cpsc.gov. This high lipophilicity suggests that DPHP will strongly adsorb to organic matter in soil and sediment, as well as bioaccumulate in organisms.

The very low water solubility of DPHP, reported to be 2.2 ng/L at 25°C, further limits its mobility in aqueous environments bluewaterchem.com. Any DPHP released into the environment is expected to rapidly partition from the water column to suspended particles and bottom sediments.

Interactive Data Table: Physicochemical Properties and Environmental Partitioning of this compound

PropertyValueImplication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient) 9.69 - 10.36 (predicted) epa.govbluewaterchem.com, >6 cpsc.govHigh potential for bioaccumulation and strong sorption to organic matter.
Water Solubility 2.2 ng/L at 25°C bluewaterchem.comVery low mobility in water; will readily partition to solids.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) High (estimated from Log Kow)Low mobility in soil and sediment; not expected to leach into groundwater.

Human Exposure and Biomonitoring of Bis 2 Propylheptyl Phthalate

Pathways of Human Exposure to Bis(2-propylheptyl) Phthalate (B1215562)

Humans can be exposed to DPHP through several routes, including inhalation, ingestion, and dermal contact.

Inhalation Exposure Routes

Due to its extremely low vapor pressure, DPHP does not readily form a vapor at ambient temperatures, limiting the risk of inhalation exposure to its gaseous form even during high-temperature industrial processes. cpsc.gov However, exposure can occur through the inhalation of aerosols containing DPHP. industrialchemicals.gov.aucpsc.gov Particles deposited in the nasopharyngeal and tracheobronchial regions of the respiratory tract can be cleared by the mucociliary system, leading to them being swallowed and subsequently absorbed through the gastrointestinal tract. industrialchemicals.gov.au Studies have also identified DPHP in indoor dust, suggesting that inhalation of contaminated dust particles is a potential exposure pathway. mdpi.comresearchgate.netuantwerpen.besu.se

Ingestion Exposure Routes

Ingestion is considered a primary route of human exposure to DPHP. wikipedia.org The compound can migrate from packaging materials into food, particularly those with high-fat content like oils, butter, and meats. bund.denih.gov The use of DPHP has been approved for food packaging and handling applications, which may contribute to dietary intake. cpsc.govnih.gov Another significant source of ingestion exposure is the incidental swallowing of indoor dust. cpsc.gov DPHP is frequently detected in household dust, which can be ingested through hand-to-mouth activities. mdpi.comsu.se

Dermal Absorption of Bis(2-propylheptyl) Phthalate

The potential for dermal absorption of DPHP is considered to be very low. cpsc.govbiosynth.com Its high molecular weight and significant lipophilicity contribute to poor penetration of the skin. europa.eu Studies on structurally similar phthalates, such as di-isodecyl phthalate (DIDP), have shown that dermal absorption is minimal. europa.eu For risk assessment purposes, a dermal absorption rate of approximately 4% of the applied dose over seven days has been estimated in rats, with the rate expected to be even lower in humans. industrialchemicals.gov.au Public exposure through skin contact may occur with products like wires, cables, and automotive parts that contain DPHP. industrialchemicals.gov.au

Biomonitoring Studies of this compound and Its Metabolites

Human exposure to DPHP can be assessed by measuring its metabolites in biological samples, most commonly urine. After entering the body, DPHP is metabolized and excreted. romj.org The primary metabolites used as biomarkers for DPHP exposure are mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP). epa.govresearchgate.net

Following a single oral dose in human volunteers, these metabolites are rapidly excreted, with peak concentrations in urine appearing within 3 to 4 hours. epa.govnih.goveuropa.eu The elimination half-lives for these metabolites range from approximately 6 to 8 hours. epa.govnih.goveuropa.eu Studies have shown that oxo-MPHP is the most abundant metabolite, followed by OH-MPHP. epa.govnih.govcpsc.gov

MetaboliteMean Excretion within 48h (% of Oral Dose)Peak Urinary Concentration TimeElimination Half-Life (hours)
oxo-MPHP13.5%~3.5 hours~6.5
OH-MPHP10.7%~3.5 hours~6.9
cx-MPHxP0.48%~4 hours~8.2
Data derived from studies on male volunteers after a single oral dose of DPHP. epa.govnih.govcpsc.gov

Temporal Trends of this compound Metabolites in Human Populations

As DPHP has been introduced as a substitute for other phthalates, its use has increased over time. researchgate.net This trend is reflected in human biomonitoring data. Analysis of 24-hour urine samples from the German Environmental Specimen Bank showed a notable increase in the detection frequency and concentration of DPHP metabolites between 1999 and 2012. cpsc.govnih.gov For instance, the detection rates of DPHP metabolites rose from 3.3% in 2009 to 21.7% in 2012 in the German population. nih.govresearchgate.net Similarly, a study of pregnant women in Sweden between 2007 and 2010 also indicated increasing exposure levels to DPHP. nih.gov

Population-Specific Exposure Assessments (e.g., General Population, Occupational Groups)

Human biomonitoring studies have demonstrated that the general population is exposed to this compound (DPHP), primarily through the use of products containing this plasticizer. nih.govnih.gov DPHP is a high molecular weight phthalate used as a substitute for other phthalates in applications like cable wires and roofing membranes. nih.gov

A study analyzing 24-hour urine samples from the German Environmental Specimen Bank between 1999 and 2012 revealed a notable trend in DPHP exposure. While no DPHP metabolites were detected in samples from 1999, 2003, and 2006, detection rates rose to 3.3% in 2009 and further to 21.7% in 2012. nih.gov This increase in exposure within the German population is believed to correspond with the rising use of DPHP. researchgate.net A subsequent analysis of samples from the same specimen bank, extending to 2017, showed that after a rapid increase starting around 2009, DPHP exposure has remained relatively constant since 2011. nih.gov

Despite the increased detection, the urinary metabolite concentrations have consistently been in the low parts-per-billion (ppb) or sub-ppb range, indicating that the exposure of the general population to DPHP is considerably lower than that of other high molecular weight phthalates. nih.gov The maximum daily intake of DPHP for the general German population was calculated to be 0.32 μg/kg body weight. nih.gov

Studies in other regions have also confirmed widespread exposure. For instance, a study in Europe indicated that 17% of children and young adults were at risk of simultaneous exposure to five reprotoxic phthalates, including DPHP. romj.org

Occupational exposure to DPHP has been assessed in various industrial settings. mdpi.com A study in Finland involving a cable factory, a plastics producing company, a producer of coated textiles, and a tarpaulin producer aimed to evaluate occupational exposure to DPHP and another plasticizer, diisononyl phthalate (DiNP). mdpi.com The cable factory utilized DPHP, and the plastics producing company used both DPHP and DiNP. mdpi.com

The study found evidence of low-level occupational exposure to DPHP among some workers in the cable factory and the plastics producing company. mdpi.com This was determined by measuring DPHP metabolites in urine samples. mdpi.com However, the measured concentrations of these metabolites were well below the calculated biomonitoring equivalents, suggesting that the health risks associated with this level of exposure are low. mdpi.com Air measurements of phthalates in these workplaces were generally low, often below the limit of quantification. mdpi.com

It is noted that primary workplace exposure in manufacturing is likely to be through dermal contact, with a potential for aerosol formation during certain applications. cpsc.gov

Metabolic Transformation of this compound in Humans

The metabolism of DPHP in humans follows a pattern similar to other high molecular weight phthalates. cpsc.gov It involves an initial hydrolysis of the diester to its monoester, followed by oxidation of the remaining alkyl side chain. cpsc.govresearchgate.net

Primary Metabolites: Formation and Excretion Kinetics

The primary metabolite formed from DPHP is mono-(2-propylheptyl) phthalate (MPHP). cpsc.gov However, MPHP is considered a minor metabolite, with less than 1% of the parent compound being excreted as MPHP in the urine. researchgate.neteuropa.eujst.go.jp

Studies involving oral administration of DPHP to human volunteers have provided insights into its excretion kinetics. After a single oral dose, the maximum urinary concentrations of the major oxidized metabolites are reached within 3 to 4 hours. epa.govnih.gov The elimination half-lives of these metabolites are reported to be between 6 and 8 hours. epa.govnih.gov The majority of the dose is excreted within the first 24 hours. epa.govnih.gov

Secondary Metabolites and Conjugation Pathways

The primary monoester, MPHP, undergoes further metabolic transformation through oxidation of its alkyl side chain. cpsc.govresearchgate.net This results in the formation of several secondary, oxidized metabolites which are the predominant forms found in urine. researchgate.netepa.gov The main secondary metabolites identified are:

mono-2-(propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP) epa.gov

mono-2-(propyl-6-oxoheptyl)-phthalate (oxo-MPHP) epa.gov

mono-2-(propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP) epa.gov

Of these, oxo-MPHP has been identified as the major oxidized metabolite in human urine. epa.govnih.gov Following a controlled oral dose in volunteers, oxo-MPHP accounted for approximately 13.5% of the DPHP dose excreted within 48 hours, while OH-MPHP accounted for about 10.7% and cx-MPHxP for only 0.48%. epa.gov In total, these three oxidized metabolites represented about 24.7% of the administered DPHP dose within 48 hours. epa.gov

The metabolic pathway involves the hydrolysis of DPHP to MPHP, which can then be metabolized to OH-MPHP. cpsc.gov OH-MPHP can be further oxidized to oxo-MPHP. cpsc.gov MPHP can also be metabolized to cx-MPHP. cpsc.gov These secondary metabolites can then be conjugated, for example with glucuronic acid, to facilitate their excretion. cpsc.govjst.go.jp However, in humans, the extent of glucuronidation of these metabolites appears to be less significant compared to some other species. cpsc.gov

Inter-individual Variability in this compound Metabolism

Studies on DPHP metabolism have noted large inter-individual variations in the concentrations of its metabolites in the blood. cpsc.gov This variability can be influenced by differences in individual physiology and metabolism. nih.gov Despite this variability, general patterns in metabolism and excretion are observable. cpsc.gov For instance, while there is variability, the relative abundance of the different metabolites remains somewhat consistent, with oxo-MPHP and OH-MPHP being the major excreted forms. epa.gov

The assessment of intra- and inter-individual variability of phthalate metabolites is crucial for the design of effective biomonitoring studies. researchgate.net For many non-persistent chemicals like DPHP, repeated measurements are often recommended to accurately classify an individual's exposure level due to the short biological half-lives and potential for variable exposure patterns. researchgate.netnih.gov

Identification and Validation of this compound Exposure Biomarkers

Development of Analytical Strategies for Metabolite Profiling

The identification and quantification of DPHP metabolites are essential for assessing human exposure. The secondary, oxidized metabolites, specifically OH-MPHP, oxo-MPHP, and cx-MPHxP, are considered suitable and specific biomarkers for determining DPHP exposure. epa.govnih.gov

Various analytical methods have been developed for the sensitive determination of these metabolites in human urine. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique. epa.govnih.govresearchgate.net One such method, using HPLC with negative electrospray ionization tandem mass spectrometry (HPLC-NESI-MS/MS), allows for the quantification of DPHP metabolites with limits of quantification in the range of 0.3-0.5 μg/L. epa.govnih.gov

A significant challenge in the analysis of DPHP metabolites is their potential to co-elute with structurally isomeric metabolites of di-iso-decyl phthalate (DIDP). nih.govepa.gov Therefore, chromatographic separation, for instance using gas chromatography-high-resolution mass spectrometry (GC-HRMS), is often necessary to distinguish DPHP metabolites from those of DIDP and ensure accurate exposure assessment. nih.gov

More advanced analytical strategies, such as those using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and high-resolution mass spectrometry, are being employed for more comprehensive metabolite profiling and the discovery of novel biomarkers. dntb.gov.uanih.govscienceopen.com These metabolomics-based approaches have been used to identify not only the known DPHP metabolites but also to discover new, structurally related metabolites in rat models, which could potentially serve as additional biomarkers for human exposure assessment. scienceopen.comnih.gov

Table of Urinary Metabolites of this compound

Metabolite Name Abbreviation
mono-2-(propyl-6-hydroxy-heptyl)-phthalate OH-MPHP
mono-2-(propyl-6-oxoheptyl)-phthalate oxo-MPHP
mono-2-(propyl-6-carboxy-hexyl)-phthalate cx-MPHxP

Table of Excretion Kinetics of DPHP Metabolites in Humans

Metabolite Time to Maximum Urinary Concentration (post-dose) Elimination Half-life
OH-MPHP 3-4 hours 6-8 hours
oxo-MPHP 3-4 hours 6-8 hours

Table of Chemical Compounds

Compound Name Abbreviation
This compound DPHP
diisononyl phthalate DiNP
di-iso-decyl phthalate DIDP
mono-(2-propylheptyl) phthalate MPHP
mono-2-(propyl-6-hydroxy-heptyl)-phthalate OH-MPHP
mono-2-(propyl-6-oxoheptyl)-phthalate oxo-MPHP
mono-2-(propyl-6-carboxy-hexyl)-phthalate cx-MPHxP
di(2-ethylhexyl)phthalate DEHP
monobenzyl phthalate MBzP
monoethyl phthalate MEP
mono-n-butyl phthalate MnBP
mono-iso-butyl phthalate MiBP
mono(2-ethyl-5-carboxypentyl)phthalate MECPP
mono(2-ethyl-5-hydroxyhexyl)phthalate MEHHP
mono(2-ethyl-5-oxohexyl)phthalate MEOHP
mono(2-ethylhexyl)phthalate MEHP
monocarboxyoctyl phthalate MCOP
monocarboxynonyl phthalate MCNP
mono-hydroxyisononyl phthalate MHINP
mono-oxoisononyl phthalate MOINP
di(isononyl)cyclohexane-1,2-dicarboxylate DINCH
di(2-ethylhexyl) terephthalate (B1205515) DEHTP
di(2-ethylhexyl) adipate (B1204190) DEHA
mono-hydroxy-n-butyl phthalate MHBP
mono-3-carboxypropyl phthalate MCPP
mono-hydroxy-isobutyl phthalate MHIBP
mono-carboxy-iso-octyl phthalate MCiOP
mono-hydroxy-iso-decyl phthalate MHiDP
mono-carboxy-iso-nonyl phthalate MCiNP
mono-hydroxy-n-nonyl phthalate MHNCN
mono-cyclohexyl-oxo-heptyl phthalate MCOCH

Application of Untargeted Metabolomics for Novel Biomarker Discovery

Untargeted metabolomics has emerged as a powerful strategy for the comprehensive discovery of novel biomarkers of exposure to chemical compounds, including the plasticizer this compound (DPHP). This approach allows for a broad screening of metabolites in biological samples without pre-selecting specific target molecules. By comparing the metabolic profiles of exposed and unexposed individuals or laboratory models, researchers can identify new, specific metabolites that serve as reliable indicators of DPHP intake.

The typical workflow for biomarker discovery using untargeted metabolomics involves several stages. researchgate.net Initially, animal models, such as rats, are often utilized to identify potential biomarker candidates. nih.gov Following administration of DPHP, biological samples like urine are collected and analyzed using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). researchgate.netdntb.gov.ua This technology is capable of detecting thousands of metabolic signals in a single sample. jst.go.jp

Once the data is acquired, sophisticated data processing strategies are employed to filter the vast amount of information and pinpoint signals that are significantly associated with DPHP exposure. researchgate.netjst.go.jp These methods can include comparing metabolic features between different dose groups and a control group to find dose-response relationships. nih.govjfda-online.com

One research endeavor employed an ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method along with a rat model to search for potential DPHP exposure markers. nih.govjfda-online.com In this study, both DPHP and its primary metabolite, mono-(2-propylheptyl) phthalate (MPHP), were used as precursors to computationally predict potential metabolites based on known biotransformation pathways. nih.govresearchgate.net The subsequent analysis of urine from DPHP-exposed rats revealed 28 metabolic signals that demonstrated a dose-dependent relationship. nih.govresearchgate.net From these signals, researchers were able to speculate on the chemical structures of 15 tentative exposure markers, which corresponded to seven distinct chemical structures. nih.govresearchgate.netresearchgate.net Among these, five had been previously reported in scientific literature, while two were identified as novel potential DPHP metabolites. researchgate.netresearchgate.net

Another study utilized a comprehensive HRMS-based metabolomics strategy, which also began with screening rat urine to find candidate markers for DPHP exposure. researchgate.net This was followed by a validation phase using human urine samples. researchgate.net The initial screening in rats successfully identified 36 candidate biomarker signals that showed a strong correlation with five different DPHP doses. researchgate.net These marker candidates were subsequently confirmed in human samples, demonstrating a high detection rate of 96% in a group of 116 volunteers. researchgate.net

The application of untargeted metabolomics not only confirms the presence of known metabolites but also uncovers previously unknown biotransformation products. The identification of these novel metabolites provides a more complete picture of how DPHP is processed in the body and offers new, potentially more sensitive or specific, biomarkers for human biomonitoring. researchgate.netnih.gov

Table 1: Tentative DPHP Exposure Markers Identified via Untargeted Metabolomics in a Rat Model

Signal IDProposed Chemical StructurePreviously Reported
P1mono-(2-propyl-7-hydroxyheptyl) phthalateYes
P2mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP)Yes
P3mono-(2-propyl-5-hydroxyheptyl) phthalateYes
P4mono-(2-propyl-7-oxoheptyl) phthalateNo
P5mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP)Yes
P6mono-(2-propyl-7-carboxyhexyl) phthalateNo
P7mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP)Yes
This table is based on findings from studies that used UPLC-MS and a rat model to identify potential DPHP metabolites. The identification of some structures is tentative and based on mass spectrometry data. nih.govjfda-online.comresearchgate.netresearchgate.net

Toxicological Research on Bis 2 Propylheptyl Phthalate

In Vitro Toxicological Investigations of Bis(2-propylheptyl) Phthalate (B1215562)

Cellular Metabolism and Biotransformation in Hepatic and Intestinal Models

The biotransformation of Bis(2-propylheptyl) phthalate is a critical determinant of its toxicokinetics. In vitro studies, supported by data from human volunteer and animal models, have established a primary metabolic pathway. The initial step involves the hydrolysis of the parent compound, DPHP, to its monoester, mono-(2-propylheptyl) phthalate (MPHP). cpsc.govresearchgate.netnih.gov

Following this initial hydrolysis, MPHP undergoes further oxidative metabolism. This subsequent biotransformation results in the formation of several key secondary metabolites. The primary oxidized metabolites identified are mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) and mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP). cpsc.govresearchgate.net A further oxidation product, mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP), is also formed, though typically in smaller quantities. cpsc.govresearchgate.net

Data from in vitro experiments utilizing human liver and intestinal microsomes have corroborated this metabolic sequence, confirming the transformation of DPHP to MPHP and the subsequent oxidation of MPHP to OH-MPHP. cpsc.gov Studies with human volunteers have shown that after an oral dose, these oxidized metabolites are the predominant forms excreted in urine, with oxo-MPHP and OH-MPHP being the most abundant. cpsc.gov This metabolic cascade is crucial for the detoxification and elimination of DPHP from the body.

Genotoxicity and Mutagenicity Assessments in Cellular Systems

The potential for a chemical to induce genetic mutations or chromosomal damage is a key aspect of its toxicological assessment. For this compound, available in vitro data from standard assays suggest a lack of genotoxic activity.

Table 1: Genotoxicity Assessment of this compound

Assay TypeCell LineMetabolic Activation (S9)ResultCitation
Chromosomal Aberration TestChinese Hamster Lung (V79)With and WithoutNegative cpsc.gov

Cytotoxicity Profiles in Various Cell Lines

Currently, there is a notable lack of publicly available scientific literature detailing the specific cytotoxicity of this compound across various cell lines. While studies on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), have established cytotoxicity profiles in cell lines like HepG2 (human liver carcinoma), CHO (Chinese hamster ovary), and human peripheral lymphocytes, similar dedicated research on DPHP has not been identified in peer-reviewed sources. nih.govnih.govnih.govresearchgate.net Therefore, a definitive in vitro cytotoxicity profile for DPHP cannot be constructed at this time.

In Vivo Toxicological Studies of this compound in Animal Models

Systemic Toxicity and Target Organ Effects

In vivo studies using animal models, primarily rats, have identified several target organs for the systemic toxicity of this compound following repeated exposure. The primary organs affected include the liver, kidneys, thyroid, pituitary, and adrenal glands. researchgate.netnih.gov

Observed systemic effects include significant decreases in body weight and food consumption in rats exposed to DPHP. nih.govcpsc.gov Specific histopathological changes have been noted in several of these target organs:

Kidney: An increased incidence of dilated renal pelvis has been reported as a soft tissue variation linked to DPHP exposure. nih.govcpsc.gov

Thyroid Gland: Thyroid hypertrophy and hyperplasia were identified as critical endpoints in a two-generation rat study. researchgate.net

Adrenal Gland: Significant histopathological changes in the adrenal gland have been documented. cpsc.govresearchgate.net It has been hypothesized that these adrenal effects may be secondary to metabolic changes occurring in the liver. cpsc.gov

Table 2: Summary of Target Organ Effects of this compound in Rats

OrganObserved EffectCitation
LiverIncreased weight, histopathological changes, peroxisome proliferation nih.govcpsc.gov
KidneyDilated renal pelvis nih.govcpsc.gov
ThyroidHypertrophy and hyperplasia researchgate.net
Adrenal GlandHistopathological changes cpsc.govresearchgate.net
Pituitary GlandIdentified as a target organ researchgate.net
Hepatic Responses and Peroxisome Proliferation

The liver is a primary target organ for DPHP toxicity. nih.govcpsc.gov Hepatic responses in rats include increased liver weight and various histopathological alterations. researchgate.net A key mechanism associated with the hepatotoxicity of many phthalates is the proliferation of peroxisomes, which are subcellular organelles involved in fatty acid metabolism. nih.govmdpi.com

Evidence suggests that DPHP may also act as a peroxisome proliferator. In a 90-day dietary study in rats, exposure to DPHP was reported to cause an increase in the activity of cyanide-insensitive palmitoyl-CoA oxidase, a key enzyme whose induction is a marker for peroxisome proliferation. cpsc.gov This effect is consistent with the mechanism of other phthalates, such as DEHP, which are known to activate the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome biogenesis. nih.gov The activation of this receptor by phthalate metabolites is a well-established mechanism for rodent hepatocarcinogenesis. nih.gov While direct studies on DPHP's interaction with PPARα are limited, the observed increase in peroxisomal enzyme activity points toward a similar mode of action. cpsc.govcpsc.gov

Renal Effects and Associated Biomarkers

Research into the specific renal effects of this compound (DPHP) has identified the kidney as a target organ. In animal studies, exposure to DPHP has been associated with an increased incidence of soft tissue variations, specifically dilated renal pelvis cpsc.gov. This finding suggests a potential for DPHP to interfere with normal kidney structure and function.

While specific biomarkers of DPHP-induced renal injury have not been fully elucidated, studies on phthalates as a class have linked exposure to increased urinary concentrations of biomarkers for tubular injury, such as kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL). These associations suggest a possible mechanism of renal injury through the induction of oxidative stress nih.gov. However, direct evidence linking DPHP exposure to these specific biomarkers is still an area for further investigation.

For exposure assessment, specific metabolites of DPHP have been identified in human urine and serve as reliable biomarkers of uptake. Following oral administration, DPHP is metabolized and its secondary, oxidized metabolites are excreted. A human volunteer study identified mono-2-(propyl-6-oxoheptyl)-phthalate (oxo-MPHP) as the major urinary metabolite, followed by mono-2-(propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP) and mono-2-(propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP). These metabolites are considered suitable and specific for monitoring human exposure to DPHP nih.gov.

Urinary Biomarkers of DPHP Exposure in Humans

Biomarker (Metabolite)AbbreviationSignificance
mono-2-(propyl-6-oxoheptyl)-phthalateoxo-MPHPMajor oxidized metabolite found in urine, primary indicator of DPHP exposure.
mono-2-(propyl-6-hydroxy-heptyl)-phthalateOH-MPHPSignificant oxidized metabolite used for biomonitoring.
mono-2-(propyl-6-carboxy-hexyl)-phthalatecx-MPHxPMinor oxidized metabolite, also specific to DPHP exposure.
Endocrine Glandular System Disruptions (Thyroid, Pituitary, Adrenal)

Studies have identified the thyroid, pituitary, and adrenal glands as target organs for DPHP toxicity in rats researchgate.net. As an endocrine-disrupting chemical (EDC), DPHP can interfere with the normal function of these glands, which are crucial for regulating metabolism, stress response, and growth nih.gov.

Thyroid: Exposure to DPHP has been shown to disrupt thyroid hormone homeostasis. In a study using zebrafish larvae, DPHP exposure led to a significant decrease in the whole-body levels of both thyroxine (T4) and triiodothyronine (T3), as well as thyroid-stimulating hormone (TSH). This research also observed the disruption of genes related to the hypothalamic-pituitary-thyroid (HPT) axis, indicating that DPHP interferes with the thyroid endocrine system.

Pituitary and Adrenal Glands: The pituitary and adrenal glands are recognized as potential targets for EDCs, which can alter hormone-releasing patterns and steroidogenesis nih.govnih.gov. While identified as target organs for DPHP in rat studies, the specific mechanisms and detailed effects of DPHP on the pituitary and adrenal glands are not as well-characterized as its effects on the thyroid researchgate.net. General research on phthalates suggests they can disrupt cortisol and adrenal androgen levels nih.gov. For instance, exposure to Di(2-ethylhexyl) phthalate (DEHP) has been associated with altered corticosterone (B1669441) levels, potentially through effects on the hypothalamus-pituitary-adrenal (HPA) axis nih.gov. However, specific research confirming these effects for DPHP is limited.

Reported Endocrine Glandular Effects of DPHP

GlandOrganismObserved Effects
ThyroidZebrafishDecreased whole-body levels of T3, T4, and TSH; Disruption of HPT axis-related genes.
ThyroidRatIdentified as a target organ; Associated with thyroid hypertrophy/hyperplasia. researchgate.net
PituitaryRatIdentified as a target organ. researchgate.net
AdrenalRatIdentified as a target organ; Changes in adrenal histopathology noted. cpsc.gov

Carcinogenicity Studies and Tumorigenic Potential

There is inadequate information to assess the carcinogenic potential of this compound researchgate.net. According to available toxicological reviews, no specific carcinogenicity or tumorigenicity studies have been conducted for DPHP researchgate.net.

For context, other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have undergone more extensive evaluation. DEHP is considered a possible human carcinogen by some agencies based on evidence of liver tumors in rodents nih.gov. The proposed mechanism for DEHP-induced tumorigenesis in rodents is often linked to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a non-genotoxic mechanism nih.gov. However, it is crucial to note that these findings for DEHP cannot be extrapolated to DPHP, for which specific carcinogenicity data is absent. Toxicological assessments have also concluded that DPHP is not genotoxic researchgate.net.

Reproductive System Impairment and Developmental Outcomes

In contrast to some other phthalates, toxicological studies suggest that DPHP does not act as a reproductive toxicant. Research indicates that DPHP exposure in rats resulted in reduced maternal and pup body weights but did not cause the testicular or developmental effects characteristic of the "phthalate syndrome" researchgate.net. This syndrome, associated with other phthalates, includes a range of male reproductive tract abnormalities.

Further studies have reinforced the observation that reproductive performance was not altered in two successive generations of DPHP-exposed rats researchgate.net. The absence of reproductive toxicity with DPHP may be related to a comparatively lower bioavailability of the parent compound and its active metabolites compared to other phthalates known to cause reproductive harm.

Immunotoxicity and Neurotoxicity Examinations

Currently, there is a lack of specific studies examining the immunotoxicity of this compound.

Similarly, dedicated neurotoxicity studies for DPHP are not available in the scientific literature. While the neurotoxic potential of other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), has been a subject of research, with studies reporting associations with neurodevelopmental outcomes in children, these findings cannot be directly applied to DPHP mdpi.commdpi.comnih.gov. The neurotoxicity of phthalates as a class is thought to be linked to their endocrine-disrupting properties, as hormonal regulation is critical for brain development mdpi.com. However, without specific data, the neurotoxic potential of DPHP remains uncharacterized.

Molecular Mechanisms of this compound Toxicity

Receptor-Mediated Activities (e.g., Peroxisome Proliferator-Activated Receptors)

The molecular mechanisms underlying the toxicity of DPHP have not been extensively studied. However, for the phthalate class of chemicals, a key mechanism of toxicity, particularly for effects in the liver and reproductive system, involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs) nih.gov. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation nih.gov.

Phthalate monoesters, the primary metabolites of phthalate diesters, are known to be ligands for PPARs. Specifically, the monoesters of phthalates like DEHP have been shown to activate PPARα and PPARγ isoforms nih.govsemanticscholar.org. This activation is considered a primary mechanism for the observed liver effects, such as peroxisome proliferation, and has also been implicated in reproductive toxicity nih.gov.

While this receptor-mediated activity is a well-documented mechanism for several other phthalates, there is a lack of specific research data confirming whether DPHP or its metabolites similarly act as potent activators of PPARs. Therefore, while it is a plausible pathway, the role of PPAR activation in the specific toxicological profile of DPHP remains to be experimentally verified.

Oxidative Stress Induction and Related Pathways

Research directly investigating the induction of oxidative stress by this compound (DPHP) is not extensive. However, some studies have explored the correlation between DPHP exposure and biomarkers of oxidative stress.

One study investigating the association between urinary concentrations of phthalate metabolites and the oxidative stress marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in pregnant women found a significant correlation between DPHP metabolites and 8-OHdG levels. This suggests that exposure to DPHP may be associated with DNA oxidative stress. Despite this correlation, the study also noted that conventional phthalates were more strongly correlated with 8-OHdG than alternative phthalates like DPHP, suggesting that the health effects of alternatives might be comparatively smaller due to lower exposure doses and toxicities researchgate.net.

The general mechanism by which some phthalates are thought to induce oxidative stress involves the generation of reactive oxygen species (ROS), which can lead to cellular damage if not adequately neutralized by antioxidant defense systems. This imbalance can result in damage to lipids, proteins, and DNA. While this is a known mechanism for other phthalates, further research is required to specifically elucidate the pathways of oxidative stress induction for DPHP.

Table 1: Research Findings on DPHP and Oxidative Stress

Biomarker Finding Implication

Interactions with Cellular Signaling Cascades

The specific interactions of this compound (DPHP) with cellular signaling cascades have not been extensively investigated. Cellular signaling pathways are complex networks that govern basic cellular activities and coordinate cell actions. Disruption of these pathways by xenobiotics can lead to various adverse health effects.

Research on other phthalates has shown that they can interfere with various signaling pathways, including those involved in hormone signaling and cellular proliferation. For example, some phthalates have been shown to activate the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a key role in the metabolism of xenobiotics and endogenous compounds nih.gov. The activation of such pathways can lead to downstream effects on gene expression and cellular function.

Given that DPHP is a member of the phthalate family, it is plausible that it could interact with similar signaling pathways. However, without specific research on DPHP, it is not possible to definitively state which pathways are affected and the precise nature of these interactions. Future research is needed to explore the potential for DPHP to modulate key cellular signaling cascades and to understand the implications of such interactions for human health.

Ecotoxicological Impact of Bis 2 Propylheptyl Phthalate

Aquatic Ecotoxicity Assessments of Bis(2-propylheptyl) Phthalate (B1215562)

The aquatic environment is a primary recipient of many pollutants, making the study of DPHP's effects on aquatic organisms a key component of its environmental risk assessment.

Acute toxicity studies are designed to determine the concentration of a substance that is lethal to a certain percentage of a test population over a short period. For aquatic organisms, this is often expressed as the median lethal concentration (LC50) for fish and invertebrates, and the median effective concentration (EC50) for algae, which measures the concentration that causes a 50% reduction in a specific endpoint, such as growth or mobility.

Data on the acute aquatic toxicity of DPHP indicates a relatively low level of concern for fish and invertebrates. A study on the freshwater invertebrate Daphnia magna reported a 48-hour EC50 for immobilization to be greater than 0.77 mg/L. Similarly, for the fish species Brachydanio rerio (zebrafish), the 96-hour LC50 was found to be greater than 0.32 mg/L mst.dk. It is important to note that these values represent the water solubility limit of DPHP in the test media, suggesting that acute toxicity is not expected at concentrations at or below this limit.

Specific data on the acute toxicity of DPHP to algae is limited. However, studies on other phthalates can provide some context. For instance, research on dibutyl phthalate (DBP) has shown that it can inhibit the growth of freshwater algae such as Scenedesmus obliquus and Chlorella pyrenoidosa, with 96-hour EC50 values of 15.3 mg/L and 3.14 mg/L, respectively.

Table 1: Acute Aquatic Ecotoxicity of Bis(2-propylheptyl) phthalate (DPHP)

Species Endpoint Duration Result
Daphnia magna (Water Flea) EC50 (Immobilization) 48 hours > 0.77 mg/L*
Brachydanio rerio (Zebrafish) LC50 (Mortality) 96 hours > 0.32 mg/L*

*Result based on the water solubility limit of DPHP in the test media.

Chronic exposure to lower concentrations of contaminants can lead to sublethal effects that impact the long-term survival and health of aquatic populations. These effects can include impairments in reproduction, growth, and development.

Long-term exposure to another high molecular weight phthalate, di(2-ethylhexyl) phthalate (DEHP), has been found to affect the reproductive capacity of female zebrafish and influence the craniofacial cartilage development of their offspring nih.gov. In another study, chronic exposure of zebrafish to DBP at concentrations of 4.9, 13.6, and 43.8 μg/L from the embryonic stage to sexual maturation resulted in reproductive toxicity, including decreased egg production and altered sex hormone levels nih.gov.

While these findings for other phthalates are informative, the absence of specific chronic toxicity data for DPHP represents a significant knowledge gap in its ecotoxicological profile.

The ecotoxicity of phthalates often varies depending on their molecular weight and chemical structure. Generally, high molecular weight phthalates, such as DPHP, diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), are less water-soluble and tend to exhibit lower acute aquatic toxicity compared to low molecular weight phthalates like dibutyl phthalate (DBP) and diethyl phthalate (DEP).

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, high molecular weight phthalates including DINP, DIDP, and DPHP have been registered and are not classified for any health or environmental effects nih.gov. This suggests a lower level of concern compared to some low molecular weight phthalates that are classified as toxic to reproduction nih.gov.

Ecological risk assessments comparing DBP and DEHP in surface waters have indicated that DEHP, a high molecular weight phthalate, has a lower chronic water quality criterion (1.0 μg/L) than DBP (12.9 μg/L), suggesting higher chronic toxicity for DEHP in that particular assessment frontiersin.orgresearchgate.net. However, the acute water quality criteria showed DBP to be more acutely toxic than DEHP frontiersin.orgresearchgate.net. These comparisons highlight the complexity of assessing the relative risks of different phthalates and underscore the need for specific data for each compound.

Table 2: Comparative Ecotoxicity of Selected Phthalates

Phthalate Molecular Weight Acute Aquatic Toxicity Chronic Aquatic Toxicity Regulatory Status (REACH)
This compound (DPHP) High Generally Low Data Lacking Not classified for environmental effects nih.gov
Di(2-ethylhexyl) phthalate (DEHP) High Lower than LMW phthalates Concerns for reproductive effects Restricted
Di-n-butyl phthalate (DBP) Low Higher than HMW phthalates Concerns for reproductive effects nih.gov Restricted

Analytical Methodologies for Bis 2 Propylheptyl Phthalate Research

Extraction and Sample Preparation Techniques for Various Matrices

The selection of an appropriate extraction and sample preparation technique is critical and depends on the complexity of the sample matrix and the target analyte's physicochemical properties. The primary goal is to isolate DPHP and its metabolites from interfering substances and concentrate them for analysis.

Environmental matrices are diverse, each presenting unique challenges for the extraction of phthalates like DPHP.

Air: Air sampling for phthalates can be performed actively by pumping air through a sorbent material, such as an activated Florisil® column or ethylene (B1197577) glycol cdc.gov. Passive sampling using charcoal-based samplers is a less expensive alternative, though it requires longer exposure times cdc.gov.

Water: For aqueous samples like tap or waste water, solid-phase extraction (SPE) is a common and effective technique. Sorbents such as hydrophilic-lipophilic balanced (HLB) polymers have been successfully used to extract various phthalic acid esters prior to analysis mdpi.com. Other methods include direct liquid-liquid extraction or adsorption onto XAD-2 resin epa.gov.

Soil and Dust: The analysis of DPHP in soil and dust involves extracting the compound from a solid matrix. This can be achieved using solvent extraction. For complex soil matrices, a digestion step using a reagent like Fenton's reagent may be employed to remove organic matter that could interfere with analysis researchgate.net. Contaminants in soil and dust can serve as long-term reservoirs of chemical exposure epa.gov.

Biota: In biological tissues, such as fish or other organisms, the high lipid content can interfere with analysis. Extraction procedures often involve homogenization of the tissue followed by solvent extraction. A clean-up step, such as gel permeation chromatography or solid-phase extraction, is typically required to remove lipids before instrumental analysis epa.gov.

A summary of common extraction techniques for environmental samples is presented in Table 1.

Table 1: Extraction Techniques for DPHP in Environmental Samples

MatrixExtraction/Preparation TechniqueKey Considerations
AirActive sampling (Sorbent tubes: Florisil®, Ethylene Glycol); Passive sampling (Charcoal) cdc.govActive sampling provides time-resolved data; passive sampling gives time-weighted average concentrations.
WaterSolid-Phase Extraction (SPE) with HLB sorbents mdpi.com; Liquid-Liquid Extraction (LLE) mdpi.comSPE is efficient for concentrating analytes from large volumes of water.
Soil/SedimentSolvent Extraction; Matrix digestion (e.g., Fenton's reagent) researchgate.netHigh organic matter content may require extensive cleanup steps.
DustSolvent ExtractionIndoor dust can be a significant reservoir for plasticizers.
BiotaHomogenization followed by Solvent Extraction; Lipid removal is critical epa.govHigh lipid content requires specific clean-up procedures to avoid matrix effects.

Human biomonitoring for DPHP exposure primarily relies on the analysis of its metabolites in biological fluids, especially urine.

Urine: Urine is the most common matrix for assessing DPHP exposure through the measurement of its metabolites. Since metabolites are often excreted as glucuronide or sulfate (B86663) conjugates, a crucial first step is enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave these conjugates and release the free metabolites publisso.de. Following hydrolysis, the sample is typically extracted. Methods include liquid-liquid extraction with solvents like tert-butyl methyl ether or solid-phase extraction (SPE) publisso.demdpi.com. The primary metabolites analyzed are mono-2-(propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP), mono-2-(propyl-6-oxoheptyl)-phthalate (oxo-MPHP), and mono-2-(propyl-6-carboxy-hexyl)-phthalate (cx-MPHxP) publisso.denih.gov.

Blood: Analysis of DPHP or its metabolites in blood or plasma is less common than in urine but can be achieved. Solid-phase extraction is a suitable technique for preparing plasma samples for the analysis of organic compounds researchgate.net.

Tissue: For tissue samples, preparation involves homogenization to break down the cellular structure, followed by solvent extraction to isolate the analytes of interest. Similar to environmental biota samples, a cleanup step to remove lipids and other matrix components is essential for accurate analysis.

Chromatographic Separation Techniques

Chromatography is essential for separating DPHP and its metabolites from other compounds in the extract before detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like phthalates and their derivatized metabolites.

Applications: GC coupled with mass spectrometry (GC-MS) is widely used for phthalate (B1215562) analysis oregonstate.edurestek.com. For DPHP, high-resolution mass spectrometry (GC-HRMS) is particularly valuable because it can chromatographically separate the specific DPHP metabolites from structurally isomeric metabolites of di-iso-decyl phthalate (DIDP), which is not always possible with liquid chromatography methods nih.govresearchgate.netnih.gov. To make the polar, non-volatile metabolites suitable for GC analysis, a derivatization step is required. For instance, DPHP metabolites are derivatized with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to form esters, which are more volatile publisso.de.

Column Selection: The choice of GC column is based on the principle of separating compounds based on their polarity and boiling point greyhoundchrom.com. For phthalate analysis, non-polar or mid-polar columns are typically used. A DB-5MS column, which has a (5% diphenyl)-dimethylpolysiloxane stationary phase, is commonly employed for the analysis of plasticizers oregonstate.edunih.gov. Studies comparing various stationary phases have found that Rtx-440 and Rxi-XLB columns provide excellent resolution for complex mixtures of phthalates restek.com. The column's internal diameter (I.D.) affects its efficiency and capacity, with 0.25 mm I.D. columns offering a good balance for most applications greyhoundchrom.com.

Table 2: Typical Gas Chromatography Columns for Phthalate Analysis

Column NameStationary PhasePolarityTypical Dimensions
DB-5MS / Rxi-5ms oregonstate.edurestek.comnih.gov5% Phenyl / 95% DimethylpolysiloxaneNon-polar30 m x 0.25 mm I.D., 0.25 µm film
Rtx-440 restek.comProprietary mid-polarity phaseMid-polar30 m x 0.25 mm I.D., 0.25 µm film
Rxi-XLB restek.comLow-polarity proprietary phaseLow-polarity30 m x 0.25 mm I.D., 0.25 µm film

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is well-suited for analyzing less volatile and thermally labile compounds, such as the oxidized metabolites of DPHP, without the need for derivatization.

Applications: HPLC or UPLC coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and widely used method for quantifying phthalate metabolites in biological samples nih.govnih.govnih.gov. This approach has been successfully applied to identify and measure DPHP metabolites in urine nih.govresearchgate.net. However, a notable limitation is that standard LC methods may not be able to separate DPHP metabolites from isomeric DIDP metabolites, potentially leading to an overestimation of DPHP exposure if DIDP is also present researchgate.netresearchgate.net.

Column Selection: Reversed-phase columns are the standard for phthalate analysis in LC. C18 (L1) columns are the most common choice, offering good retention and separation of moderately non-polar compounds like phthalates restek.comlcms.cz. Other phases like C8 (L7) or phenyl (L11) can also be used to provide different selectivity lcms.cz. To prevent contamination from the LC system itself, which can contain plastic components, an isolator column or a trap column can be installed before the analytical column to capture background phthalates s4science.atwaters.com. Using columns with inert hardware can also improve peak shape and sensitivity by reducing interactions between analytes and the metal surfaces of the column restek.com.

Mass Spectrometric Detection and Quantification Methods

Mass spectrometry is the preferred detection method for DPHP analysis due to its high sensitivity and selectivity.

Detection and Quantification: Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are the leading techniques researchgate.netnih.gov. In tandem MS, quantification is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented, and one or more specific product ions are monitored. This provides excellent selectivity and reduces background noise nih.govs4science.at. GC-HRMS offers very high mass accuracy, which allows for the differentiation of DPHP metabolites from isobaric interferences, such as DIDP metabolites nih.govnih.gov.

Performance: The combination of optimized sample preparation, chromatography, and MS detection allows for very low detection limits. For the major DPHP metabolites in urine, limits of quantification (LOQs) are typically in the low microgram-per-liter range. Reported detection limits range from 0.05 to 0.1 µg/L for GC-HRMS methods and 0.1 to 0.2 µg/L for HPLC-MS/MS methods publisso.denih.gov. The characteristic fragmentation of phthalates often produces a common ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride (B1165640) moiety, which is useful for identification nih.gov.

Single Quadrupole Mass Spectrometry (MS)

Gas chromatography coupled with a single quadrupole mass spectrometer (GC-MS) is a widely used technique for the analysis of phthalates in various environmental and biological samples. While often used for general screening, its application in DPHP research requires careful consideration of potential interferences. For enhanced selectivity, methods often operate in selected ion monitoring (SIM) mode. This approach improves sensitivity by focusing the mass spectrometer on specific ions characteristic of the target analytes, such as DPHP and its metabolites. Rigorous sample cleanup is essential to minimize matrix effects and prevent contamination, which is a common issue in phthalate analysis cdc.gov.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

For more complex matrices and lower concentration levels, tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity compared to single quadrupole MS. This technique, often coupled with either liquid chromatography (LC) or gas chromatography (GC), involves the selection of a specific precursor ion, its fragmentation, and the detection of a characteristic product ion.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a common platform for analyzing DPHP metabolites in biological samples like urine. nih.gov For instance, one method utilized an API 4000 triple quadrupole mass spectrometer to monitor the concentration-time courses of DPHP and its metabolites in rat blood researchgate.net. Following enzymatic hydrolysis to cleave conjugates, urinary metabolites can be determined with limits of quantification in the sub-microgram-per-liter range researchgate.net. LC-MS/MS systems, often using electrospray ionization (ESI), are capable of analyzing multiple DPHP metabolites simultaneously researchgate.netfrontiersin.org.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful tool employed for the selective detection of DPHP metabolites. This method involves derivatization of the metabolites before they are separated by GC and analyzed by MS/MS, providing high selectivity and sensitivity publisso.de.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites and for distinguishing between compounds with very similar masses. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) has proven particularly effective in DPHP research. A key advantage of GC-HRMS is its ability to unambiguously distinguish DPHP metabolites from structurally isomeric metabolites of other widely used plasticizers like di-iso-decyl phthalate (DIDP) that may co-elute during chromatographic separation researchgate.netnih.gov. This capability is crucial for accurately assessing exposure specifically to DPHP researchgate.net.

HRMS-based metabolomics strategies are also being developed to comprehensively screen for urinary biomarkers of DPHP exposure. These approaches use the high resolving power and mass accuracy of instruments like UPLC-MS (Ultra-performance liquid chromatography-mass spectrometry) to detect and identify novel DPHP metabolites in biological samples nih.govnih.govresearchgate.netjfda-online.com.

Method Validation and Quality Control in Bis(2-propylheptyl) Phthalate Analysis

Rigorous method validation and ongoing quality control are paramount to ensure the accuracy, reliability, and comparability of data generated in DPHP research.

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of any analytical method. For DPHP metabolites, various methods have achieved low detection limits, enabling the assessment of background exposure levels in the general population. For example, GC-HRMS and HPLC-MS/MS methods have reported LODs and LOQs in the low microgram per liter (µg/L) or nanogram per milliliter (ng/mL) range for key urinary metabolites.

Reported Limits of Detection (LOD) and Quantification (LOQ) for DPHP Metabolites
Analytical MethodMetabolitesLimit of Detection (LOD)Limit of Quantification (LOQ)Source
GC-HRMSOH-MPHP, oxo-MPHP, cx-MPHxP0.05 - 0.1 µg/L0.15 - 0.3 µg/L publisso.de
HPLC-MS/MSOH-MPHP, oxo-MPHP, cx-MPHxP0.1 - 0.2 µg/L- nih.gov
HPLC-NESI-MS/MSOH-MPHP, oxo-MPHP, cx-MPHxP-0.3 - 0.5 µg/L researchgate.net
GC-HRMSOH-MPHP, oxo-MPHP, cx-MPHxP-0.15 - 0.3 µg/L researchgate.net

Specificity and Isomer Resolution Challenges

A significant analytical challenge in DPHP biomonitoring is ensuring the specificity of the method. DPHP is an isomer of di-isodecyl phthalate (DIDP), another high molecular weight phthalate plasticizer. Consequently, their metabolites can be structurally very similar (isomeric) and difficult to separate chromatographically. Several studies emphasize that LC-MS/MS methods may only be suitable as a screening tool for the sum of DPHP and DIDP exposures researchgate.net. To specifically determine the body burden of DPHP, methods with high chromatographic resolution, such as GC-HRMS, are necessary to separate the DPHP-specific metabolites from the isomeric metabolites of DIDP nih.govresearchgate.netresearchgate.netnih.gov.

Inter-laboratory Harmonization and Proficiency Testing

Ensuring the comparability of data across different laboratories is essential for large-scale biomonitoring studies and risk assessment. This is achieved through inter-laboratory harmonization efforts and proficiency testing schemes. While studies focusing specifically on DPHP are emerging, broader initiatives for phthalates provide a framework. The European Human Biomonitoring Initiative (HBM4EU) has implemented a quality assurance and control program to improve the comparability of biomarker analysis among European laboratories nih.gov. These programs involve proficiency tests where participating labs analyze standardized samples to assess their performance. Results from such programs show that while performance for single-isomer phthalates is generally high, the analysis of mixed-isomer phthalates, which presents challenges similar to DPHP, shows greater inter-laboratory variability nih.gov. Harmonizing standard operating procedures (SOPs) has been shown to significantly reduce inter-laboratory variability in the analysis of complex phthalates like DIDP europa.eu. These findings underscore the need for similar dedicated programs for DPHP to ensure consistent and reliable data generation worldwide.

Risk Assessment and Regulatory Frameworks for Bis 2 Propylheptyl Phthalate

Human Health Risk Assessment of Bis(2-propylheptyl) Phthalate (B1215562)

The human health risk assessment for DPHP integrates data on exposure with toxicological data to characterize the potential for adverse health effects.

Exposure to DPHP can occur through various pathways, including ingestion, inhalation, and dermal contact with products containing this plasticizer. Human biomonitoring studies provide valuable data on the actual internal exposure to DPHP.

A study analyzing 24-hour urine samples from the German Environmental Specimen Bank between 1999 and 2012 revealed an increasing exposure of the general German population to DPHP, with detection rates rising from 3.3% in 2009 to 21.7% in 2012. nih.gov From the concentrations of the metabolite mono-oxo-propylheptylphthalate (oxo-MPHP) in these samples, a maximum daily DPHP intake of 0.32 µg/kg body weight was calculated nih.gov.

The worldwide consumption of DPHP has been on the rise, increasing from 196,000 metric tons in 2011 to an expected 308,000 metric tons in 2018, suggesting that human exposure may be significant nih.govnih.gov. The use of DPHP in food containers and handling materials has been approved by the U.S. Food and Drug Administration, indicating that dietary intake is a potential route of exposure nih.govnih.gov.

To better understand the relationship between external exposure and internal dose, physiologically based pharmacokinetic (PBPK) models have been developed for DPHP. These models simulate the absorption, distribution, metabolism, and elimination of DPHP and its metabolites in the human body, helping to interpret biomonitoring data and estimate exposure levels frontiersin.orgfrontiersin.org.

A human volunteer study where participants received an oral dose of deuterium-labeled DPHP provided key data for these models. The study found that the main metabolites, mono-2-(propyl-6-hydroxy-heptyl)-phthalate (OH-MPHP) and mono-2-(propyl-6-oxoheptyl)-phthalate (oxo-MPHP), reached their maximum urinary concentrations within 3-4 hours, with elimination half-lives between 6 and 8 hours. Approximately 24.7% of the administered dose was excreted as these metabolites within 48 hours ineris.fr.

Table 1: Estimated Daily Intake of Bis(2-propylheptyl) phthalate

The hazard characterization of DPHP involves identifying the potential adverse health effects and determining the dose at which these effects occur. Toxicological studies in animals are a primary source of this information.

The main target organs for DPHP toxicity in rats have been identified as the thyroid, pituitary, and adrenal glands, in addition to the liver and kidney chemsafetypro.comcanada.ca. Importantly, DPHP has not been found to cause the developmental or testicular effects, often referred to as the "phthalate syndrome," that are associated with some other phthalates chemsafetypro.comcanada.ca.

A key study for the derivation of a reference value is a subchronic feeding study in Wistar rats, which established a No Observed Adverse Effect Level (NOAEL) of 40 mg/kg body weight per day. The critical effects observed at higher doses were on the thyroid and pituitary glands nih.gov.

Based on a two-generation study in rats, an oral Reference Dose (RfD) of 0.1 mg/kg-day was derived from a human equivalent benchmark dose (BMDL10) of 10 mg/kg-day for thyroid hypertrophy/hyperplasia in male F1 adults frontiersin.orgchemsafetypro.comcanada.ca. An uncertainty factor of 100 was applied, accounting for intraspecies variability (10x), study duration (3x), and database deficiencies (3x) chemsafetypro.com. No interspecies uncertainty factor was used because rodents are considered more sensitive than humans to the effects of DPHP on the thyroid gland chemsafetypro.com.

Table 2: Toxicological Reference Values for this compound

Risk characterization integrates the hazard and exposure information to estimate the likelihood of adverse effects in humans. A common approach is the calculation of the Margin of Exposure (MOE), which is the ratio of a toxicological reference value (e.g., NOAEL) to the estimated human exposure.

Margin of Exposure (MOE) = No Observed Adverse Effect Level (NOAEL) / Estimated Daily Intake

Using the NOAEL of 40 mg/kg bw/day and the maximum estimated daily intake of 0.32 µg/kg bw/day (or 0.00032 mg/kg bw/day) from the German biomonitoring study:

MOE = 40 mg/kg bw/day / 0.00032 mg/kg bw/day = 125,000

An MOE of 100 or greater is generally considered to be of low concern for public health for substances that are not genotoxic or carcinogenic nih.gov. The calculated MOE of 125,000 is significantly higher than this threshold, suggesting that the current exposure levels of the general population to DPHP are unlikely to pose a significant health risk.

Humans are exposed to a mixture of different phthalates and other chemicals that may have similar adverse effects. Cumulative risk assessment (CRA) aims to evaluate the combined risk from these multiple exposures nih.govtuvsud.com. The grouping of chemicals for a CRA is typically based on toxicological similarity nih.gov.

For many phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl (B1604629) butyl phthalate (BBP), and Diisobutyl phthalate (DIBP), a primary concern is their anti-androgenic activity, which can lead to adverse effects on male reproductive development, often termed the "phthalate syndrome" nih.govedlists.org. Therefore, these phthalates are often grouped together in cumulative risk assessments.

However, DPHP has not been shown to produce the typical "phthalate syndrome" effects chemsafetypro.comcanada.ca. Its primary toxicological effects are on the thyroid and pituitary glands. This difference in the toxicological profile suggests that including DPHP in a cumulative risk assessment with anti-androgenic phthalates may not be appropriate. A more scientifically sound approach would be to consider the cumulative risk of DPHP with other substances that affect the thyroid through a similar mechanism of action.

Global and Regional Regulatory Status of this compound

The regulatory status of DPHP varies globally, with some regions having specific regulations for phthalates in general, while others are still evaluating DPHP.

In the European Union, the use of chemicals is primarily regulated by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and RoHS (Restriction of Hazardous Substances in Electrical and Electronic Equipment) directives.

Under the RoHS Directive , four phthalates (DEHP, BBP, DBP, and DIBP) are restricted to a maximum concentration of 0.1% by weight in homogeneous materials of most electrical and electronic equipment nih.govcanada.cabdlaw.com. This compound is not one of these four restricted phthalates.

Under the REACH Regulation , DPHP is not currently listed in Annex XVII, which contains restrictions on the manufacture, placing on the market, and use of certain dangerous substances. It is also not on the Candidate List of Substances of Very High Concern (SVHCs) for Authorisation tuvsud.combdlaw.comreachonline.euineris.frchemsafetypro.comineris.fr.

However, DPHP was included in the Community Rolling Action Plan (CoRAP) under REACH in 2014, with Germany designated as the evaluating Member State. The evaluation was initiated in 2020 due to concerns about its widespread use, potential for persistence, bioaccumulation, and toxicity, and potential endocrine-disrupting properties edlists.orgwikipedia.org. The CoRAP process aims to clarify any suspected risks and may lead to the proposal of risk management measures, such as restrictions or identification as an SVHC, in the future.

Table 3: Summary of EU Regulatory Status for this compound

United States Regulatory Actions (FDA, CPSC, EPA)

In the United States, the regulation of this compound (DPHP) is managed by several federal agencies, each with a distinct purview. The Food and Drug Administration (FDA), the Consumer Product Safety Commission (CPSC), and the Environmental Protection Agency (EPA) have all addressed phthalates, including DPHP, through various assessments and regulatory actions.

Food and Drug Administration (FDA): The FDA's oversight of DPHP primarily pertains to its use in food contact materials. Phthalates, as indirect food additives, can migrate from packaging into food products. While the FDA has authorized certain phthalates for use in food contact applications, it also conducts ongoing reviews of their safety.

On May 19, 2022, the FDA amended its regulations to no longer permit the use of 23 phthalates in food contact applications. nsf.orgfood-safety.com This decision was based on a petition from the Flexible Vinyl Alliance which indicated that these uses have been abandoned by the industry. nsf.orgfood-safety.com This action has limited the number of phthalates authorized for use in food contact materials to nine, with eight approved as plasticizers and one as a monomer. nsf.orgfood-safety.comfda.gov The FDA is currently conducting an updated safety assessment of the remaining authorized phthalates and has requested further data from stakeholders on their current uses, exposure levels, and safety. nsf.orgfood-safety.com The specific regulatory status of DPHP under the FDA's authorized list requires careful monitoring as these assessments proceed.

Consumer Product Safety Commission (CPSC): The CPSC addresses the risks of phthalates in consumer products, with a particular focus on children's toys and childcare articles. The Consumer Product Safety Improvement Act (CPSIA) of 2008 permanently banned three phthalates (DEHP, DBP, BBP) and provisionally banned three others (DINP, DIDP, DNOP) in these products. mofo.combdlaw.com

In 2017, the CPSC issued a final rule to expand the list of restricted phthalates in children's toys and childcare articles to a total of eight, adding DIBP, DPENP, DHEXP, and DCHP to the permanent ban, while lifting the interim ban on DIDP and DNOP. mofo.combdlaw.comlawbc.comtoyfoundation.org While DPHP is not one of the eight permanently banned phthalates, the CPSC has conducted a thorough toxicity review of the compound. cpsc.gov This review is the initial step in a risk assessment process to determine if a chemical should be classified as a "hazardous substance." cpsc.gov The review of DPHP compiled data on its physicochemical properties, manufacturing, use, and toxicity. cpsc.gov However, a specific final regulatory action on DPHP resulting from this review has not been issued.

Environmental Protection Agency (EPA): The EPA evaluates the risks of chemicals to human health and the environment under the Toxic Substances Control Act (TSCA). As part of this mandate, the EPA has been conducting risk evaluations for several high-priority phthalates. epa.govaiha.orglawbc.comuseforesight.io

While the EPA has focused on phthalates such as DEHP, DBP, BBP, and DIBP, DPHP has not been formally designated as a high-priority substance for risk evaluation under the current TSCA framework. epa.govaiha.orglawbc.comuseforesight.io The EPA's approach to phthalates often involves considering cumulative risk from multiple phthalates, a factor that could influence future assessments of DPHP. epa.gov The agency's ongoing review of various phthalates will likely inform any future regulatory considerations for DPHP.

Interactive Data Table: Overview of U.S. Regulatory Agency Actions on Phthalates

Regulatory AgencyKey Actions and MandatesSpecific Mention of this compound (DPHP)
Food and Drug Administration (FDA) Regulates phthalates in food contact materials. Recently revoked authorization for 23 phthalates due to industry abandonment. nsf.orgfood-safety.comNot explicitly on the list of 23 abandoned phthalates. Its status is among the remaining authorized phthalates currently under FDA review. nsf.org
Consumer Product Safety Commission (CPSC) Prohibits certain phthalates in children's toys and childcare articles under the CPSIA. mofo.combdlaw.comNot one of the eight permanently banned phthalates. A toxicity review has been conducted, but no final rule has been issued. cpsc.gov
Environmental Protection Agency (EPA) Conducts risk evaluations of high-priority chemicals under TSCA. epa.govlawbc.comuseforesight.ioNot currently designated as a high-priority substance for risk evaluation.

Policy Implications and Management Strategies for this compound

The evolving regulatory landscape and growing public awareness of the potential health risks associated with phthalates have significant policy implications and are driving the adoption of various management strategies by the industry.

The increasing scrutiny of phthalates is part of a broader trend towards more precautionary chemical management policies globally. This has led to a market shift towards non-phthalate plasticizers and bio-based alternatives. futuremarketinsights.com For DPHP, which is often marketed as a safer alternative to more regulated phthalates like DEHP and DINP, the policy environment presents both opportunities and challenges. wikipedia.orgbisley.biz

Industry Management Strategies: In response to regulatory pressures and consumer demand, many companies are proactively seeking to reduce their reliance on regulated phthalates. Key management strategies include:

Substitution and Innovation: A primary strategy is the replacement of regulated phthalates with alternatives that have a more favorable safety profile. futuremarketinsights.com This has spurred innovation in the development of new plasticizers, including other high molecular weight ortho-phthalates, as well as non-phthalate alternatives. futuremarketinsights.com DPHP itself is often positioned as a substitute for other phthalates in various applications. wikipedia.orgbisley.biz

Supply Chain Transparency and Communication: Companies are increasingly expected to have a thorough understanding of the chemical composition of their products and to communicate this information to their customers and regulators. This involves closer collaboration with suppliers to ensure compliance with varying international regulations.

Voluntary Programs and Industry Standards: Some industry sectors have adopted voluntary programs and standards that go beyond current regulatory requirements. These initiatives can help build consumer trust and demonstrate a commitment to product safety.

Monitoring and Research: Proactive companies are investing in research to better understand the potential health and environmental impacts of the chemicals they use, including DPHP. This includes monitoring for new scientific studies and participating in industry-led research initiatives.

The future of DPHP will likely be shaped by the outcomes of ongoing regulatory reviews and the continued development of alternative plasticizers. As policies become more stringent, the chemical industry will face ongoing pressure to innovate and adopt safer and more sustainable practices.

Table of Chemical Compounds

Chemical NameAbbreviation
Benzyl butyl phthalateBBP
Bis(2-ethylhexyl) phthalateDEHP
This compoundDPHP
Dibutyl phthalateDBP
Dicyclohexyl phthalateDCHP
Di-n-hexyl phthalateDHEXP
Diisobutyl phthalateDIBP
Diisodecyl phthalateDIDP
Diisononyl phthalateDINP
Di-n-octyl phthalateDNOP
Di-n-pentyl phthalateDPENP

Future Research Directions and Emerging Issues for Bis 2 Propylheptyl Phthalate

Advancements in Toxicological Understanding

The toxicological assessment of DPHP is an evolving field. While initial studies have provided foundational data, significant questions remain, necessitating advanced research to fully characterize its potential impact on human health.

A significant gap in the toxicological profile of DPHP is the absence of comprehensive long-term studies. Currently, no dedicated chronic toxicity or carcinogenicity studies for DPHP have been published. cpsc.govcpsc.gov This lack of data makes it difficult to assess the risks associated with prolonged exposure.

Future research priorities should include:

Chronic Toxicity and Carcinogenicity Studies: Conducting long-term rodent bioassays is crucial to investigate the potential for DPHP to cause chronic adverse effects, including cancer. cpsc.gov For related high molecular weight phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di-isononyl phthalate (DINP), studies have shown increased incidence of liver tumors in rodents, though the human relevance of the proposed mode of action (peroxisome proliferation) is debated. cpsc.govfrontiersin.org Similar dedicated studies for DPHP are needed to move beyond reliance on data from analogues.

Systemic Toxicity: Investigating other potential long-term effects, such as neurotoxicity and immunotoxicity, for which data are currently unavailable.

Low-Dose Effects: Designing studies to evaluate the effects of chronic exposure to low, environmentally relevant concentrations of DPHP, which may not be captured in traditional high-dose toxicity studies.

Unlike some other well-studied phthalates, DPHP is not currently considered a potent reproductive toxicant or endocrine disruptor. researchgate.net Studies have indicated that DPHP exposure in animal models did not result in the typical "phthalate syndrome"—a collection of reproductive tract malformations associated with in-utero exposure to anti-androgenic phthalates. researchgate.net However, the broader class of phthalate compounds is known to interfere with endocrine systems. nih.govnih.gov

Therefore, future research should aim to refine the mechanistic understanding of DPHP's biological activity. Key research questions include:

Comparative Mechanistic Studies: Elucidating why DPHP appears to have a different reproductive and endocrine toxicity profile compared to phthalates like DEHP and Dibutyl phthalate (DBP). Research suggests this difference may be linked to its metabolism and the comparatively low bioavailability of the parent compound and its primary monoester metabolite. researchgate.net

Receptor Interaction Assays: Conducting comprehensive in vitro assays to determine the binding affinity and activation potential of DPHP and its major metabolites for a range of nuclear receptors, including estrogen, androgen, and thyroid hormone receptors. csun.edu

Steroidogenesis Pathway Analysis: Investigating the impact of DPHP and its metabolites on key enzymes and regulatory proteins involved in the steroid hormone synthesis pathway. mdpi.com While some phthalates are known to down-regulate testosterone (B1683101) production, DPHP's effect on this pathway requires more detailed exploration. csun.edunih.gov

Table 1: Comparative Overview of Reproductive Toxicity Findings for Select Phthalates

This table is for illustrative purposes based on available research and highlights the need for more direct comparative studies involving DPHP.

PhthalateKey Reproductive/Endocrine Findings in Animal ModelsReference
Bis(2-propylheptyl) phthalate (DPHP) Does not appear to induce "phthalate syndrome"; not considered a potent reproductive toxicant. researchgate.netresearchgate.net
Di(2-ethylhexyl) phthalate (DEHP) Induces developmental and reproductive toxicity; associated with anti-androgenic effects and testicular injury. cpsc.govfrontiersin.orgnih.gov
Dibutyl phthalate (DBP) Linked to decreased testosterone levels, reduced anogenital distance, and adverse effects on sperm parameters. mdpi.comfrontiersin.org

Given the time and resources required for traditional long-term animal studies, there is a strong impetus to develop and utilize alternative methodologies for chemical risk assessment. For DPHP, where chronic toxicity data is lacking, read-across from structurally similar, data-rich phthalates is often employed. cpsc.govcanada.ca

Future advancements in this area should focus on:

Strengthening Read-Across Justifications: The use of high-information content technologies, such as toxicogenomics and metabolomics, can provide a biological basis for grouping DPHP with other phthalates, thereby strengthening the rationale for read-across. ecetoc.orgecetoc.org For example, gene expression patterns in response to DPHP exposure could be compared with those of well-characterized phthalates to demonstrate a common mechanism of action. ecetoc.org

In Vitro and In Silico Models: Developing and validating a battery of in vitro assays to screen DPHP and its metabolites for various toxicological endpoints, such as cytotoxicity, genotoxicity, and endocrine activity. Computational (in silico) tools, like Quantitative Structure-Activity Relationship (QSAR) models, can also help predict toxicity based on chemical structure.

New Approach Methodologies (NAMs): Integrating data from NAMs to build confidence in risk assessments performed in the absence of traditional animal data. This approach aims to move towards a more predictive and less animal-reliant paradigm for chemical safety evaluation. nih.gov

Table 2: Principles of Read-Across for Phthalate Risk Assessment

PrincipleDescriptionApplication to DPHP
Structural Similarity The target chemical (DPHP) and source chemical (e.g., DINP, DEHP) share a similar core structure (ortho-phthalate) and functional groups.DPHP is a C10 phthalate, structurally related to other high molecular weight phthalates. researchgate.net
Metabolic Similarity The chemicals are expected to follow similar metabolic pathways (e.g., hydrolysis to a monoester followed by side-chain oxidation).The metabolism of DPHP to its monoester and subsequent oxidized metabolites is similar to that of other high molecular weight phthalates. cpsc.gov
Toxicodynamic Similarity The chemicals are hypothesized to elicit toxicity through a common biological mechanism of action.This is a key area of uncertainty and research, as DPHP appears less potent than other phthalates for certain endpoints. researchgate.net

Innovations in Exposure Assessment and Biomonitoring

Accurately quantifying human exposure to DPHP is essential for risk assessment. Innovations in biomonitoring and modeling are providing new tools to understand the dynamics of this exposure.

As DPHP has been introduced as a substitute for other regulated phthalates, its presence in the environment and in humans is expected to change over time. nih.gov Longitudinal studies, which track exposure in the same population over an extended period, are critical for understanding these trends.

Key findings and future directions include:

Tracking Exposure Trends: A study using samples from the German Environmental Specimen Bank analyzed 24-hour urine samples collected between 1999 and 2012. nih.gov It found no detectable levels of DPHP metabolites in samples from 1999, 2003, and 2006. However, detection rates increased from 3.3% in 2009 to 21.7% in 2012, demonstrating a clear trend of increasing exposure in the German population. nih.gov This rise in detection correlates with an increase in DPHP consumption in the EU. umweltprobenbank.de

Need for Continued Monitoring: Continuous and expanded longitudinal biomonitoring is needed in diverse populations globally to monitor how exposure levels evolve in response to shifts in chemical manufacturing and use. nih.gov Such studies are essential to determine if exposure levels are approaching or exceeding health-based guidance values.

Identifying Exposure Determinants: Longitudinal studies can help identify key sources and behavioral patterns that contribute to higher DPHP exposure, providing a basis for targeted public health recommendations.

Table 3: Detection of DPHP Metabolites in the German Environmental Specimen Bank (1999-2012)

YearNumber of SamplesDetection Rate (%)Maximum Calculated Daily Intake (µg/kg bw)
1999 600Not Detected
2003 600Not Detected
2006 600Not Detected
2009 603.3Not Reported
2012 6021.70.32
Data sourced from Koch et al. (2015). nih.gov

Physiologically Based Pharmacokinetic (PBPK) models are powerful computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. mdpi.com These models are increasingly used in chemical risk assessment to provide a mechanistic basis for understanding a chemical's fate in the body and for extrapolating between doses, exposure routes, and species. researchgate.netnih.gov

A human PBPK model has been specifically developed for DPHP, which offers several advantages for risk assessment: frontiersin.org

Interpreting Biomonitoring Data: The model can link external exposure levels to internal concentrations of DPHP and its metabolites, such as mono-(2-propylheptyl) phthalate (MPHP), mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP). frontiersin.org This allows for more accurate estimations of daily intake from spot urine samples.

Mechanistic Insights: The DPHP PBPK model was designed to include processes like lymphatic uptake and enterohepatic recirculation to better explain the observed concentration-time profiles of DPHP and its metabolites in human blood and urine. frontiersin.orgnih.gov

Dose-Response Assessment: PBPK models can predict the concentration of the active chemical species at the target tissue, providing a more relevant dose metric for risk assessment than simply using the external exposure dose. researchgate.netresearchgate.net This is a critical component of next-generation risk assessment.

The continued refinement and application of the DPHP PBPK model, integrated with longitudinal biomonitoring data, will be crucial for developing a comprehensive and scientifically robust understanding of human exposure and potential risk.

Table 4: Key Features of the Human PBPK Model for DPHP

FeatureDescriptionRelevance for Risk Assessment
Model Structure Based on a model for another plasticizer (DINCH), it simulates the fate of DPHP and its primary metabolites (MPHP, OH-MPHP, cx-MPHP) after oral administration.Allows for the simulation of metabolite excretion in urine, which is the primary matrix for human biomonitoring.
Mechanistic Elements Includes lymphatic uptake and enterohepatic recirculation for DPHP and MPHP.Helps explain complex pharmacokinetic behaviors, such as delayed peaks in blood concentration, improving model accuracy.
Parameterization Utilizes a combination of in silico (computer-predicted), in vitro (lab-based), and human biomonitoring data.Integrates multiple lines of evidence to build a more robust and reliable model.
Application Interprets the biokinetics in humans, simulates blood and urine concentration-time profiles, and provides insights into metabolism and absorption routes.Enhances the interpretation of biomonitoring data and supports quantitative risk assessment by linking external exposure to internal dose.
Data sourced from McNally et al. (2021). frontiersin.org

Comprehensive Environmental Impact Assessments for this compound

As the use of this compound (DPHP) increases, particularly as a replacement for other regulated high-molecular-weight phthalates, a thorough understanding of its environmental footprint is imperative. researchgate.netnih.gov Comprehensive environmental impact assessments are crucial to prevent so-called "regrettable substitutions," where a hazardous chemical is replaced by another that is later found to have similar or different, but equally concerning, adverse effects. nih.govfoodpackagingforum.orgsaicmknowledge.org Future research must prioritize filling the significant data gaps that currently exist regarding the ecotoxicity, fate, and transport of DPHP in various environmental compartments.

Addressing Data Gaps in Terrestrial Ecotoxicity

A significant knowledge gap exists in the terrestrial ecotoxicity of DPHP. While studies have investigated the impact of other phthalates on soil-dwelling organisms, specific data for DPHP remains scarce. nih.gov Research on phthalates like dibutylphthalate (DBP) has shown adverse effects on soil invertebrates, such as earthworms, impacting their reproduction and enzymatic activities. nih.gov Given that DPHP will inevitably find its way into terrestrial environments through sludge application, plastic waste degradation, and atmospheric deposition, it is critical to understand its potential impacts.

Future research should focus on:

Standardized Ecotoxicity Testing: Conducting standardized tests on a range of terrestrial organisms, including key soil fauna (e.g., earthworms, springtails), flora, and microorganisms. These studies should assess various endpoints, such as mortality, reproduction, growth, and behavioral changes.

Chronic Exposure Studies: Investigating the long-term effects of low-concentration DPHP exposure on soil ecosystems to understand the potential for chronic toxicity and bioaccumulation.

Impact on Soil Functions: Assessing how DPHP affects vital soil processes, such as nutrient cycling, organic matter decomposition, and microbial community structure and function. Certain phthalates have been shown to suppress soil microbiological activity, a concern that needs to be specifically evaluated for DPHP. researchgate.net

The following table outlines key research priorities for addressing data gaps in the terrestrial ecotoxicity of DPHP.

Research PriorityTarget Organisms/SystemsKey Endpoints to MeasureRationale
Acute and Chronic Toxicity Earthworms (e.g., Eisenia andrei), Springtails (e.g., Folsomia candida)Mortality (LC50), Reproduction rates, Growth inhibition, Biomarker responses (e.g., enzyme activity)To establish baseline toxicity data and understand dose-response relationships for key soil invertebrates.
Microbial Community Impacts Soil microbial consortia (bacteria and fungi)Changes in microbial biomass, diversity (e.g., via 16S rRNA and ITS sequencing), and functional gene expressionTo assess the impact on soil health and critical ecosystem functions like nutrient cycling and decomposition.
Phytotoxicity Representative plant species (e.g., lettuce, radish)Seed germination rates, Root and shoot elongation, Biomass accumulation, Chlorophyll contentTo determine the potential for DPHP to harm primary producers and affect plant growth in contaminated soils.
Bioaccumulation Potential Earthworms, PlantsBioconcentration Factor (BCF), Bioaccumulation Factor (BAF)To understand if DPHP accumulates in terrestrial food chains, posing a risk to higher trophic levels.

Fate and Transport in Complex Environmental Matrices

The environmental fate and transport of a chemical dictate its distribution, concentration, and potential for exposure. cdc.govitrcweb.org For DPHP, a high-molecular-weight phthalate, its physicochemical properties—notably low water solubility and high octanol-water partition coefficient (Kow)—suggest it will behave differently in the environment than lower-weight phthalates. researchgate.net It is expected to bind strongly to organic matter in soil and sediment, potentially leading to its persistence and accumulation in these matrices. mdpi.com Indeed, studies have begun to detect an increase of DPHP in suspended particulate matter in the air, highlighting its environmental presence and potential for transport. researchgate.net

Significant research is needed to understand DPHP's behavior in complex environmental settings:

Mobility in Soil and Sediment: Quantifying the adsorption and desorption characteristics of DPHP in various soil and sediment types with differing organic carbon content, clay mineralogy, and pH levels.

Biodegradation Pathways: Identifying the microorganisms (bacteria and fungi) capable of degrading DPHP under different redox conditions (aerobic and anaerobic). researchgate.netnih.gov While biodegradation is a primary removal pathway for phthalates, the rate and extent for DPHP in complex matrices are unknown. nih.govnih.gov

Atmospheric Transport and Deposition: Characterizing the partitioning of DPHP between gaseous and particulate phases in the atmosphere to better model its long-range transport potential and subsequent deposition into terrestrial and aquatic ecosystems.

Leaching and Migration: Investigating the potential for DPHP to leach from plastic products, such as agricultural films or construction materials, into soil and subsequently migrate towards groundwater, although its high hydrophobicity may limit this pathway. nih.govresearchgate.net

Developing sensitive and robust analytical methods is a prerequisite for these studies, enabling the extraction and quantification of DPHP and its metabolites from complex matrices like soil, biota, and food. mdpi.commdpi.comnih.govnih.gov

Development of Sustainable Alternatives and Remediation Technologies

Addressing the environmental challenges posed by DPHP involves a dual approach: developing safer, sustainable alternatives to replace its use and creating effective remediation technologies to manage existing contamination.

The search for sustainable plasticizers is driven by regulatory pressure and consumer demand for "green" products. nbinno.comresearchgate.net Alternatives to traditional phthalates fall into several categories:

Bio-based Plasticizers: Derived from renewable resources like vegetable oils (soy, castor), starches, and citric acid. These often have improved biodegradability and lower toxicity profiles. nbinno.com Examples include epoxidized soybean oil (ESBO) and acetyl tributyl citrate (B86180) (ATBC). nih.gov

Non-Phthalate Petrochemical-Based Plasticizers: This group includes adipates, sebacates, trimellitates, and terephthalates. researchgate.netnbinno.commdpi.com Compounds like Di(2-ethylhexyl) adipate (B1204190) (DEHA) and Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) are already in use as substitutes for some phthalates. researchgate.netresearchgate.net

The development of these alternatives must be guided by the principles of green chemistry to avoid regrettable substitutions. nih.govaltex.org This requires a thorough toxicological and environmental assessment before widespread market adoption.

For DPHP that has already entered the environment, several remediation strategies, proven effective for other phthalates, could be adapted and optimized:

Bioremediation: This approach uses microorganisms to break down contaminants. epa.gov

Composting: An effective technology for treating PAE-contaminated soil, with removal efficiencies for other phthalates ranging from 25% to over 90%. nih.gov

Bioaugmentation: Introducing specific microbial strains or consortia with known phthalate-degrading capabilities into the contaminated site.

Phytoremediation: Using plants to extract, contain, or degrade contaminants in soil and water.

Physicochemical Methods: Techniques like adsorption using activated carbon or biochar, and advanced oxidation processes can be employed, particularly for treating contaminated water or industrial effluents. iwaponline.com

The following table compares potential remediation technologies for DPHP contamination.

TechnologyDescriptionApplicabilityAdvantagesChallenges for DPHP
Composting Controlled aerobic biological decomposition of organic matter.Soil, SludgeCost-effective, sustainable, high efficiency for some PAEs. nih.govOptimization of conditions (temperature, moisture, microbial activity) for high-molecular-weight DPHP needed.
Bioaugmentation Addition of specific microorganisms to enhance biodegradation.Soil, Water, SedimentsCan target recalcitrant compounds, potentially faster than natural attenuation.Isolation of effective DPHP-degrading strains, survival of introduced microbes in the environment.
Phytoremediation Use of plants to remove or degrade contaminants.Soil, Shallow GroundwaterLow cost, aesthetically pleasing, can stabilize soil.Slow process, potential for DPHP to be toxic to plants, limited to root zone.
Adsorption Binding of DPHP to the surface of an adsorbent material like biochar or activated carbon.Water, LeachateHigh removal efficiency, rapid process. iwaponline.comRegeneration of adsorbent, disposal of spent material, cost.

Socio-economic and Ethical Considerations in this compound Research

The case of DPHP is emblematic of broader socio-economic and ethical issues in the chemical industry. As a substitute for phthalates like DEHP, its market growth is tied to regulations restricting its predecessors. This raises critical questions about the paradigm of chemical substitution and the responsibilities of industry, regulators, and scientists.

Socio-economic factors influencing DPHP research and use include:

Economic Drivers: The global plasticizer market is substantial, and the demand for phthalate-free or less-regulated alternatives creates a strong economic incentive for the production of compounds like DPHP. nih.gov The plastics value chain is a major contributor to the global economy. icca-chem.org However, potential environmental and health costs associated with plastic pollution are often externalized. researchgate.net

Cost of Alternatives: The economic feasibility of switching to more sustainable, and potentially more expensive, alternatives is a significant consideration for industry. Techno-economic analyses are essential to compare the lifecycle costs of DPHP with those of emerging bio-based plasticizers. researchgate.netnrel.gov

Regulatory Landscape: The pace and scope of chemical regulations directly influence market trends. A lack of comprehensive data can delay regulatory action, allowing potentially harmful substances to remain on the market. foodpackagingforum.org

Ethical considerations are paramount, particularly concerning the issue of regrettable substitution . nih.govfoodpackagingforum.orgsaicmknowledge.org

The Precautionary Principle: There is a growing call to apply the precautionary principle to new chemical substitutes. foodpackagingforum.org This principle posits that when an activity raises threats of harm to human health or the environment, precautionary measures should be taken even if some cause-and-effect relationships are not fully established scientifically. For DPHP, this would mean not assuming it is safe simply because it is a replacement, but rather requiring comprehensive data to demonstrate its safety before widespread use.

Data Transparency and Availability: A fundamental ethical issue is the lack of publicly available data on the environmental and health impacts of many industrial chemicals. nih.govnih.gov Researchers have a responsibility to publish findings that can inform public debate and regulatory decisions, while industry has a responsibility to be transparent with its internal data.

Responsibility in Innovation: Green toxicology and sustainable chemistry advocate for integrating safety and environmental impact assessments early in the chemical design process. nih.govaltex.org This represents an ethical shift from a reactive approach (regulating after harm is discovered) to a proactive one (designing safer chemicals from the outset).

Future research on DPHP must therefore be framed within this broader socio-economic and ethical context, aiming not only to fill data gaps but also to contribute to a more sustainable and responsible model of chemical production and use.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying DPHP in environmental and biological matrices?

  • Methodology :

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard for detecting DPHP and its metabolites (e.g., mono-(2-propylheptyl) phthalate [MPHP] and hydroxylated derivatives like OH-MPHP) due to high sensitivity and specificity. Isotope dilution with deuterated internal standards improves accuracy .

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives of DPHP, though derivatization steps (e.g., silylation) may be required for polar metabolites .

  • Quality Control : Include blanks, spikes, and reference materials (e.g., NIST SRM 3672 for urine) to validate precision (<10% RSD) and recovery rates (85–115%) .

    Method Matrix LOD Key Metabolites Detected
    LC-HRMSUrine, Serum0.1–0.5 µg/LMPHP, OH-MPHP, Di-OH-MPHP
    GC-MSEnvironmental0.5–1.0 µg/LParent DPHP (after extraction)

Q. What are the standard protocols for synthesizing DPHP in industrial and laboratory settings?

  • Synthesis :

  • Catalytic Esterification : React phthalic anhydride with 2-propylheptanol in a 1:2 molar ratio using titanium(IV) butoxide (0.5–1.0 wt%) as a catalyst at 180–220°C under vacuum (10–50 mmHg) to remove water .
  • Purification : Neutralize residual acid with sodium carbonate, followed by distillation to achieve >99% purity (HG/T 4889-2016 standard) .
    • Characterization : Confirm structure via FT-IR (C=O stretch at 1720 cm⁻¹) and NMR (δ 7.5–8.1 ppm for aromatic protons) .

Q. How do in vitro and in vivo toxicity assessments of DPHP compare?

  • In Vitro :

  • Use HepG2 or primary hepatocytes to assess metabolic disruption (e.g., PPAR-α/γ activation via luciferase reporter assays). EC₅₀ values for PPAR-γ activation range from 10–50 µM .
  • Cytotoxicity (MTT assay): IC₅₀ > 100 µM in most cell lines, suggesting low acute toxicity .
    • In Vivo :
  • Rodent Studies : Oral LD₅₀ > 5000 mg/kg (low acute toxicity). Subchronic exposure (28 days) at 100–1000 mg/kg/day shows liver hypertrophy and reduced testosterone in rats .
  • Biomonitoring : Urinary MPHP levels correlate with dose (r² = 0.89 in human volunteers) but show rapid excretion (t₁/₂ = 4–6 hrs) .

Advanced Research Questions

Q. How can urinary metabolites be optimized as biomarkers for DPHP exposure assessment?

  • Metabolite Selection :

  • Primary Biomarker : MPHP (specific to DPHP, not shared with DEHP/DINP) .
  • Secondary Biomarkers : OH-MPHP and Di-OH-MPHP (oxidative metabolites) for chronic exposure tracking .
    • Analytical Workflow :

Sample Preparation : Enzymatic hydrolysis (β-glucuronidase) to free conjugated metabolites.

LC-HRMS Parameters : C18 column, 0.1% formic acid in water/acetonitrile gradient, m/z 307.1 → 113.1 (MPHP) .

Calibration : Use deuterated MPHP-d4 for isotope dilution to correct matrix effects .

Q. What methodologies are used to refine human PBPK models for DPHP?

  • Model Development :

  • In Silico : Predict partition coefficients (log Kₒw = 8.2) and tissue:blood ratios using QSAR tools (e.g., ADMET Predictor) .
  • In Vitro : Measure hepatic clearance (e.g., human microsomes: Clint = 0.5 mL/min/g) to parameterize metabolic rates .
  • Biomonitoring Integration : Calibrate model outputs (e.g., plasma DPHP levels) against urinary MPHP data from controlled exposure studies (n = 5 volunteers) .
    • Sensitivity Analysis : Key parameters include adipose tissue storage (due to high lipophilicity) and enterohepatic recirculation of glucuronidated metabolites .

Q. What data gaps exist in cumulative risk assessments of DPHP and related phthalates?

  • Critical Gaps :

  • Long-Term Toxicity : No chronic carcinogenicity studies (OECD 451/453 compliant) for DPHP .
  • Metabolite Interactions : Synergistic effects of DPHP metabolites (e.g., OH-MPHP) with other endocrine disruptors (e.g., BPA) are unstudied .
  • Environmental Fate : Limited data on DPHP degradation pathways (e.g., photolysis half-life in water/soil) .
    • Research Priorities :
  • Cohort Studies : Link urinary MPHP levels in populations (e.g., NHANES) to health endpoints (e.g., thyroid dysfunction) .
  • Omics Integration : Transcriptomic profiling (RNA-seq) of DPHP-exposed models to identify novel biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.